molecular formula C7H9N5O2 B076379 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 13223-43-3

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B076379
CAS RN: 13223-43-3
M. Wt: 195.18 g/mol
InChI Key: SJEIPAUSEWIHJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves several strategies, including cyclization reactions and condensation processes. For instance, Repich et al. (2017) detailed the synthesis of a closely related compound by cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2, highlighting the crystal structure formed by inversion dimers via N—H⋯N hydrogen bonds (Repich et al., 2017). Similarly, Komykhov et al. (2017) synthesized derivatives through three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH (Komykhov et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific crystal and molecular configurations. For example, Dolzhenko et al. (2011) provided insights into the molecular and crystal structure of a related triazolopyrimidine derivative, elucidating its monoclinic symmetry and the presence of NH···N hydrogen bonds forming extended chains in the crystal (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Various chemical reactions and properties of triazolopyrimidine derivatives have been explored. Crabb et al. (1997) discussed the synthesis, reactions, and theoretical studies of triazolopyrimidinium-3-aminides, highlighting their stability and potential for molecular rearrangement (Crabb et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. However, specific studies focusing on the physical properties of 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine were not found in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents, stability under different conditions, and potential for further functionalization, are essential for the application of these compounds. The literature provides insights into the reactivity of triazolopyrimidine derivatives, such as their ability to undergo Dimroth rearrangement and form diverse heterocyclic structures (Salgado et al., 2011).

Scientific Research Applications

  • Synthesis of Fused Azolo-Pyrimidines and Azolo-Purines : Research by Gazizov et al. (2020) on the synthesis of azolo[1,5-a]pyrimidines, including [1,2,4]triazolo[1,5-a]pyrimidines, demonstrated the potential for creating various nitration products with potential applications in medicinal chemistry and material science (Gazizov et al., 2020).

  • Crystal Structure Analysis : The study of the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine by Repich et al. (2017) provides insights into the molecular configurations which are crucial for understanding the reactivity and potential applications in crystallography and drug design (Repich et al., 2017).

  • Herbicidal Activity : Shen De-long (2006) synthesized novel 1,2,4-triazolo[1,5-a] pyrimidine derivatives, which showed significant herbicidal activities. This demonstrates the potential use of these compounds in agricultural applications (Shen De-long, 2006).

  • Thermal Ring Cleavage and Heterocyclization : A study by Hori et al. (1985) on the thermolysis of [1,2,4]triazolo[1,5-a]pyrimidine n-ylides indicates significant chemical reactions that can be used for synthesizing various pyrimidine derivatives, which are important in pharmaceutical chemistry (Hori et al., 1985).

  • Antimicrobial and Antifungal Activities : Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities. This suggests the potential use of these compounds in developing new antimicrobial and antifungal agents (Komykhov et al., 2017).

  • Anti-epileptic Activities : Research by Ding et al. (2019) on the anti-epileptic activities of novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives showed that these compounds exhibit significant anti-epileptic properties, indicating their potential use in the development of new anti-epileptic drugs (Ding et al., 2019).

Safety And Hazards

Safety information for 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8°C . Contact with skin and eyes should be avoided, and dust formation should be prevented. If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used .

properties

IUPAC Name

5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-13-4-3-5(14-2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEIPAUSEWIHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=NC(=NN12)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074576
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-
Source EPA DSSTox
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Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS RN

13223-43-3
Record name 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-2-amine, 5,7-dimethoxy-
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-
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Record name 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Synthesis routes and methods I

Procedure details

Ethyl N-[N′-(4,6-dimethoxypyrimidin-2-yl)-thiocarbamoyl]carbamate (0.50 g, 1.7 mmol) was mixed with ethanol (5 mL). To this mixture was added hydroxylamine hydrochloride (0.12 g, 1.7 mmol) and diisopropylethylamine (0.30 mL, 1.7 mmol). The resulting mixture was allowed to stir at room temperature. After 2.5 hours, additional diisopropylethylamine (0.30 mL, 1.7 mmol) was added to the mixture. After 48 hours the ethanol was removed in vacuo and the residue was partitioned between H2O and Et2O to give a powder. The powder was filtered and dried to afford the product as a tan powder (0.27 g, 82%). mp 215-220° C. 1H NMR (DMSO-d6): δ6.04 (s, 1H); 5.97 (bs, 2H); 4.04 (s, 3H).
Name
Ethyl N-[N′-(4,6-dimethoxypyrimidin-2-yl)-thiocarbamoyl]carbamate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

Ethyl [(4,6-dimethoxypyrimidin-2-yl)amino carbonothioylcarbamate (0.50 g, 1.7 mmol) was mixed with ethanol (5 mL). To this mixture was added hydroxylamine hydrochloride (0.12 g, 1.7 mmol) and diisopropylethyl-amine (0.30 mL, 1.7 mmol). The resulting mixture was allowed to stir at room temperature. After 2.5 hours, additional diisopropylethylamine (0.30 mL, 1.7 mmol) was added to the mixture. After 48 hours the ethanol was removed in vacuo and the residue was partitioned between H2O and Et2O to give a powder. The powder was filtered and dried to afford the product as a tan powder (0.27 g, 82%). mp 215-220° C. Anal: Cacld for C7H9N5O2: C, 43.08; H, 4.65; N, 35.88; O, 16.39; found: C, 39.88; H, 4.22; N, 32.00; O, 16.35. 1H NMR (DMSO-d6): δ 6.04 (s, 1H); 5.97 (br, 2H); 4.04 (s, 3H).
Name
(4,6-dimethoxypyrimidin-2-yl)amino carbonothioylcarbamate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 6
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Citations

For This Compound
2
Citations
W Teubner, A Mehling, PX Schuster, K Guth… - Regulatory Toxicology …, 2013 - Elsevier
National legislations for the assessment of the skin sensitization potential of chemicals are increasingly based on the globally harmonized system (GHS). In this study, experimental data …
Number of citations: 61 www.sciencedirect.com
W Teubner, A Mehling, PX Schuster, K Guth, A Worth… - 2013 - academia.edu
33 National legislations for the assessment of the skin sensitization potential of chemicals are increasingly 34 based on the globally harmonized system (GHS). In this study, …
Number of citations: 3 www.academia.edu

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